

# MAP855: A Technical Guide to its Cellular Targets and Binding Sites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | WAY-855  |
| Cat. No.:      | B1683283 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAP855, a potent and selective MEK1/2 inhibitor. It details the compound's cellular targets, binding sites, and its impact on key signaling pathways. This document consolidates quantitative data and outlines the experimental methodologies used to characterize this inhibitor, offering a comprehensive resource for researchers in oncology and signal transduction.

## Cellular Targets of MAP855

The primary cellular targets of MAP855 are the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2), also known as MAP2K1 and MAP2K2.<sup>[1][2][3][4]</sup> These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.<sup>[5][6]</sup> MAP855 exhibits equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for studying cancers that have developed resistance to other MEK inhibitors through mutations in these kinases.<sup>[2][3][4]</sup>

## Binding Sites and Mechanism of Action

MAP855 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of MEK1 and MEK2.<sup>[1][2][3][4][7][8][9][10][11][12]</sup> By occupying this site, MAP855 directly competes with the endogenous ATP substrate, thereby preventing the autophosphorylation and activation of

MEK1/2. This mode of action effectively blocks the kinase activity of MEK1/2, leading to the inhibition of downstream signaling.

## The MAPK/ERK Signaling Pathway and MAP855 Inhibition

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.<sup>[6]</sup> In this pathway, upstream signals, often initiated by growth factor binding to receptor tyrosine kinases, lead to the activation of RAS and subsequently the RAF family of kinases. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2, in turn, phosphorylates and activates the downstream effector kinases, ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cell proliferation and survival.

MAP855's inhibition of MEK1/2 breaks this signaling chain. By preventing the phosphorylation of ERK1/2, MAP855 effectively abrogates the downstream effects of this pathway, leading to reduced cell growth and proliferation.<sup>[7][8][13]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** MAP855 inhibits the MAPK/ERK signaling pathway.

## Quantitative Data

The potency of MAP855 has been quantified through various in vitro and cellular assays. The following table summarizes the key inhibitory concentrations.

| Parameter             | Target/System     | Value | Reference                                |
|-----------------------|-------------------|-------|------------------------------------------|
| IC <sub>50</sub>      | MEK1 ERK2 Cascade | 3 nM  | <a href="#">[1]</a> <a href="#">[10]</a> |
| pERK EC <sub>50</sub> | A375 cells        | 5 nM  | <a href="#">[1]</a>                      |

## Experimental Protocols

The characterization of MAP855 involves several key experimental methodologies. Below are detailed descriptions of the typical protocols used.

### In Vitro MEK1/2 Kinase Inhibition Assay

**Objective:** To determine the direct inhibitory effect of MAP855 on the kinase activity of MEK1 and MEK2.

**Methodology:** A common method for this is a biochemical kinase assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

- **Reagents:** Recombinant active MEK1 or MEK2 enzyme, a specific substrate (e.g., inactive ERK2), ATP, and a detection system which includes a europium-labeled anti-phospho-ERK antibody and an APC-labeled anti-GST antibody (assuming a GST-tagged substrate).
- **Procedure:**
  - The MEK1 or MEK2 enzyme is incubated with varying concentrations of MAP855 in a microplate well.
  - The kinase reaction is initiated by the addition of the substrate (inactive ERK2) and ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

- The reaction is stopped, and the detection reagents are added.
- After an incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated ERK2.
- Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC<sub>50</sub> value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic equation.

## Cellular Phospho-ERK (pERK) Inhibition Assay

Objective: To measure the ability of MAP855 to inhibit the phosphorylation of ERK in a cellular context.

Methodology: This is typically assessed using an in-cell Western blot, ELISA, or flow cytometry.

- Cell Culture: A cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation) is cultured to a suitable confluence.
- Procedure:
  - Cells are treated with a range of concentrations of MAP855 for a specific duration (e.g., 1-2 hours).
  - Following treatment, the cells are lysed to extract total protein.
  - The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
  - The levels of phosphorylated ERK (pERK) and total ERK are then quantified. In a Western blot, this involves separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with specific primary antibodies against pERK and total ERK, followed by detection with secondary antibodies. For an ELISA, specific capture and detection antibodies are used in a microplate format.
- Data Analysis: The pERK signal is normalized to the total ERK signal for each sample. The results are then expressed as a percentage of the vehicle-treated control. The EC<sub>50</sub> value,

the concentration of the compound that causes a 50% reduction in the pERK signal, is determined by non-linear regression analysis.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for key MAP855 characterization experiments.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MAP855 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. MAP855 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. MAP855 | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. MAP855 - Immunomart [immunomart.com]
- 11. mdpi.com [mdpi.com]
- 12. MAP855 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Therapy Detail [ckb.genomenon.com]
- To cite this document: BenchChem. [MAP855: A Technical Guide to its Cellular Targets and Binding Sites]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683283#map855-cellular-targets-and-binding-sites\]](https://www.benchchem.com/product/b1683283#map855-cellular-targets-and-binding-sites)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)